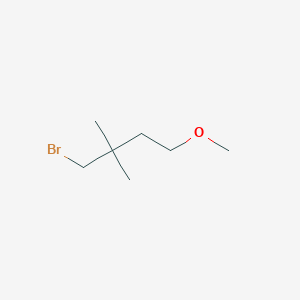
1-Bromo-4-methoxy-2,2-dimethylbutane
Übersicht
Beschreibung
1-Bromo-4-methoxy-2,2-dimethylbutane (1-Br-4-OMe-2,2-diMe-Bu) is an organic compound belonging to the family of branched alkanes. It is a colorless liquid with a boiling point of 157 °C and a melting point of -94 °C. It is a non-polar compound, which means it is insoluble in water but soluble in common organic solvents like ethanol and hexane. 1-Br-4-OMe-2,2-diMe-Bu has a wide range of applications in the scientific research field. It is used as a reagent for the synthesis of various compounds and as an intermediate for the production of drugs and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Intermediates for Anti-inflammatory Agents
Wei-Ming Xu and Hong-Qiang He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in creating non-steroidal anti-inflammatory drugs like nabumetone and naproxen. This research emphasizes the importance of methoxy and bromo substituents in synthesizing pharmaceutical intermediates, potentially implying the utility of "1-Bromo-4-methoxy-2,2-dimethylbutane" in similar contexts (Xu & He, 2010).
Photodynamic Therapy for Cancer Treatment
M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy. The high singlet oxygen quantum yield of these compounds underscores the potential of bromo- and methoxy-substituted compounds in developing treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Furanones
Imen Beltaïef et al. (1997) outlined a synthesis method for 4-methoxycarbonyl-2(5H)-furanone, a chemical structure that suggests the potential use of methoxy- and bromo-substituted compounds in synthesizing furanones, which have applications in pharmaceuticals and agrochemicals (Beltaïef, Besbes, Amri, & Villieras, 1997).
Organoselenium and DMAP Co-catalysis
A. Verma et al. (2016) developed a catalytic system for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, highlighting the role of bromo-substituted compounds in synthesizing cyclic structures with potential applications in medicinal chemistry (Verma, Jana, Prasad, Yadav, & Kumar, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-4-methoxy-2,2-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJXSUDUSJCFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(Benzyloxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1528424.png)

![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)
![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)
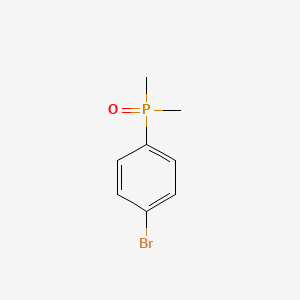
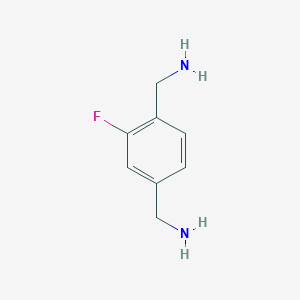

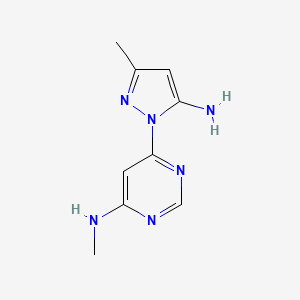
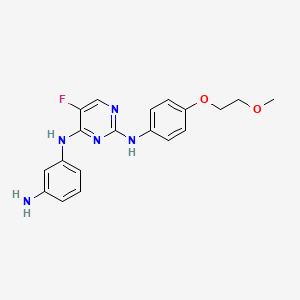
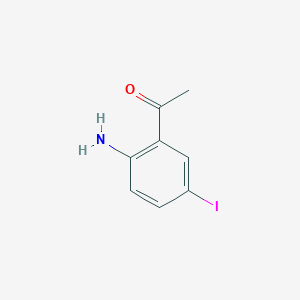
![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)
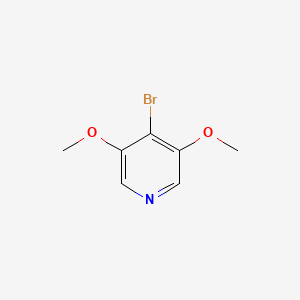
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
